An In-Depth Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Amino-2-hydroxyphenyl)ethanone, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Identified by its CAS number 50-80-6 , this compound serves as a critical building block for the synthesis of various heterocyclic compounds, notably flavonoids and aurones, which have shown promise as neuroprotective agents. This document details its physicochemical properties, provides validated protocols for its synthesis via catalytic hydrogenation and the Fries rearrangement, outlines methods for its analytical characterization, and explores its role in the development of potential therapeutics for neurodegenerative diseases. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for reproducibility and scalability.
Introduction and Core Chemical Identity
1-(5-Amino-2-hydroxyphenyl)ethanone, also known as 5'-Amino-2'-hydroxyacetophenone, is an aromatic compound featuring an acetophenone core substituted with both an amino and a hydroxyl group.[1] This unique arrangement of functional groups makes it a highly reactive and valuable precursor in synthetic organic chemistry. Its structure allows for a variety of chemical transformations, making it a key starting material for the construction of complex molecular architectures.
CAS Number: 50-80-6[1][2][3][4]
Molecular Formula: C₈H₉NO₂[1]
Molecular Weight: 151.16 g/mol [1]
IUPAC Name: 1-(5-amino-2-hydroxyphenyl)ethanone[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-Amino-2-hydroxyphenyl)ethanone is presented in Table 1.
| Property | Value | Source |
| Physical Form | Yellow Solid | |
| Molecular Weight | 151.16 g/mol | [1] |
| Storage Temperature | Refrigerator (2-8°C) | , [2] |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone can be efficiently achieved through two primary routes: the catalytic reduction of a nitro-intermediate and the Fries rearrangement of a phenolic ester. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Pathway 1: Catalytic Hydrogenation of 1-(2-hydroxy-5-nitrophenyl)ethanone
This is the most common and high-yielding method for the synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone. It involves the selective reduction of the nitro group of the precursor, 1-(2-hydroxy-5-nitrophenyl)ethanone, using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.
Rationale: Catalytic hydrogenation is a clean and efficient reduction method that typically proceeds with high selectivity for the nitro group, leaving other functional groups like the ketone and hydroxyl intact. Palladium on carbon is a widely used and robust catalyst for this transformation.
Caption: Workflow for the synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone via catalytic hydrogenation.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is purged of air and filled with hydrogen.
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Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction.
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Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-(5-Amino-2-hydroxyphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a yellow solid.
Pathway 2: The Fries Rearrangement
The Fries rearrangement is an alternative method that involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[5] This reaction is ortho- and para-selective, and the reaction conditions can be tuned to favor the desired isomer.[5][6]
Rationale: This pathway is advantageous when the corresponding phenolic ester is readily available. The Lewis acid, typically aluminum chloride (AlCl₃), facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring. Temperature control is crucial for directing the regioselectivity of the rearrangement.[6][7]
Caption: Workflow for the synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone via the Fries Rearrangement.
Detailed Experimental Protocol:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting phenolic ester.
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Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (typically in excess).
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Reaction: The reaction mixture is then heated. The temperature is a critical parameter to control the ortho/para selectivity. The reaction is often run neat or in a high-boiling inert solvent.
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Monitoring: The progress of the reaction can be monitored by TLC or HPLC.
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Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Isolation: The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 1-(5-Amino-2-hydroxyphenyl)ethanone.
Analytical Characterization
The identity and purity of synthesized 1-(5-Amino-2-hydroxyphenyl)ethanone must be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of 1-(5-Amino-2-hydroxyphenyl)ethanone and for monitoring the progress of its synthesis. A reverse-phase method is typically employed.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).[8] |
| Flow Rate | 0.5 - 1.0 mL/min[8] |
| Detection | UV at 254 nm[8] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 1-(5-Amino-2-hydroxyphenyl)ethanone. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
Interpreting the Spectra:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, the amino protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons are diagnostic of the substitution pattern on the benzene ring.
-
¹³C NMR: The spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the methyl carbon.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of 1-(5-Amino-2-hydroxyphenyl)ethanone.
Applications in Drug Development: A Gateway to Neuroprotective Agents
1-(5-Amino-2-hydroxyphenyl)ethanone is a valuable starting material for the synthesis of flavonoids, a class of natural products known for their diverse biological activities.[9] Of particular interest is its use in the synthesis of aurones, a subclass of flavonoids that have demonstrated significant potential as neuroprotective agents.[9][10]
Synthesis of Neuroprotective Aurones
Aurones can be synthesized from 1-(5-Amino-2-hydroxyphenyl)ethanone through a condensation reaction with a substituted benzaldehyde, followed by an oxidative cyclization.
Rationale: The amino and hydroxyl groups on the 1-(5-Amino-2-hydroxyphenyl)ethanone core provide the necessary functionality for the cyclization reaction to form the benzofuranone ring system characteristic of aurones. The choice of the substituted benzaldehyde allows for the introduction of various functional groups to modulate the biological activity of the final aurone product.
General Protocol for Aurone Synthesis:
-
Condensation: 1-(5-Amino-2-hydroxyphenyl)ethanone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a solvent like ethanol to form a chalcone intermediate.
-
Cyclization: The chalcone is then subjected to oxidative cyclization to form the aurone. This can be achieved using various reagents, such as mercury(II) acetate in pyridine.
Mechanism of Neuroprotection
Flavonoids, including aurones, are thought to exert their neuroprotective effects through multiple mechanisms.[11][12][13] These include:
-
Antioxidant Activity: Flavonoids can directly scavenge reactive oxygen species (ROS), which are implicated in the neuronal damage observed in neurodegenerative diseases.[13]
-
Modulation of Signaling Pathways: They can interact with and modulate key intracellular signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.[11]
-
Anti-inflammatory Effects: Flavonoids can suppress the production of pro-inflammatory cytokines and enzymes in the brain, thereby reducing neuroinflammation, a common feature of neurodegenerative disorders.[11][13]
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